5-Chloro-2-cyclopropoxybenzoic acid
Description
5-Chloro-2-cyclopropoxybenzoic acid is a substituted benzoic acid derivative characterized by a cyclopropoxy group at the 2-position and a chlorine atom at the 5-position of the benzene ring. Its molecular formula is C₁₀H₉ClO₃, with a monoisotopic mass of 243.9961 Da (distinct from simpler analogs due to the cyclopropane ring’s mass contribution) . This compound is of interest in medicinal and agrochemical research due to its structural versatility, which allows for modifications to optimize pharmacokinetic or physicochemical properties.
Properties
Molecular Formula |
C10H9ClO3 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
5-chloro-2-cyclopropyloxybenzoic acid |
InChI |
InChI=1S/C10H9ClO3/c11-6-1-4-9(14-7-2-3-7)8(5-6)10(12)13/h1,4-5,7H,2-3H2,(H,12,13) |
InChI Key |
ILSPDJOIVMIHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substitution with a benzyloxy group (e.g., 4-methylbenzyl) increases molecular weight and lipophilicity, which may enhance membrane permeability .
- The Boc-amino variant (C₁₂H₁₄ClNO₄) diverges functionally, enabling applications in peptidomimetic synthesis .
Patent and Research Activity
Data from PubChemLite (2025) highlight disparities in research focus:
Insights :
- Propoxy and benzyloxy derivatives are more extensively studied in herbicide development, likely due to their balance of solubility and stability .
Stability and Reactivity
- Cyclopropoxy vs. Propoxy : The cyclopropane ring’s strain may increase reactivity under acidic or thermal conditions compared to saturated alkoxy chains. This could limit the compound’s utility in high-temperature processes .
- Boc-Amino Variant: The tert-butoxycarbonyl (Boc) group in C₁₂H₁₄ClNO₄ provides acid-labile protection, making it suitable for stepwise organic synthesis .
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